甲基-3,6-二甲基-1-苯并呋喃-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

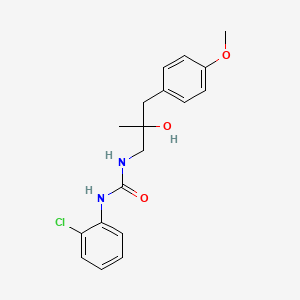

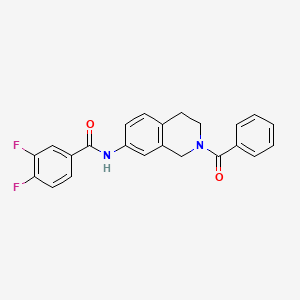

“Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves the palladium-catalyzed cross-coupling reaction . Another method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .科学研究应用

结构与光谱表征

对苯并呋喃衍生物的结构和光谱性质进行了研究,提供了对其分子结构、振动频率和分子间相互作用的见解。例如,对 2-(5-甲基-1-苯并呋喃-3-基) 乙酸的研究突出了其光谱表征和药物相似性,包括分子对接研究,表明潜在的药物应用 (Hiremath 等,2019)。

合成方法

已经探索了苯并呋喃衍生物的创新合成方法,展示了这些化合物在化学合成中的多功能性。一个值得注意的例子是从碳化钙构建甲基取代苯并呋喃环的方法的开发,展示了一种环保且高效的合成路线 (Fu & Li,2018)。

生物活性

研究还集中在苯并呋喃衍生物的生物活性上,包括它们的抗菌、抗炎和镇痛特性。例如,对新型二氢苯并呋喃[3,2-e]异恶唑并[4,5-b]氮杂戊-5(5aH)-酮的研究揭示了显着的抗菌活性以及有效的抗炎和镇痛活性,表明它们作为治疗剂的潜力 (Rajanarendar 等,2013)。

超分子相互作用

已经研究了苯并呋喃衍生物的超分子相互作用,例如 1-苯并呋喃-2,3-二羧酸,以了解它们在形成有机金属配合物中的潜力。这些相互作用可能对新材料或催化过程的开发产生影响 (Koner & Goldberg,2009)。

环境与绿色化学

对苯并呋喃衍生物的研究也扩展到环境和绿色化学应用,研究了化学反应的环保合成路线和溶剂选择。例如,在钯催化的杂芳烃脱硫化 C-H 键芳基化中使用绿色溶剂如碳酸二乙酯 (DEC),包括苯并呋喃衍生物,证明了对更可持续的化学过程的承诺 (Hfaiedh 等,2015)。

未来方向

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions of “Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate” could potentially involve further exploration of its biological activities and potential applications.

属性

IUPAC Name |

methyl 3,6-dimethyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-4-5-9-8(2)11(12(13)14-3)15-10(9)6-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCKVTKAEPSBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

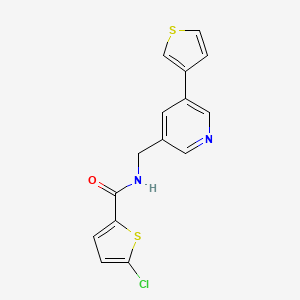

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2672852.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2672853.png)

![Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate](/img/structure/B2672857.png)